molecular formula C15H19N5O B2381276 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea CAS No. 1798035-53-6

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea

Cat. No. B2381276
CAS RN: 1798035-53-6
M. Wt: 285.351
InChI Key: SIFGVDJPNHPIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. Studies have synthesized and evaluated novel pyrimidine compounds for their in vitro antimicrobial activity against a variety of bacterial and fungal strains. For example, novel dimethyl triazene incorporated phenylamino pyrimidine derivatives have been synthesized and shown to possess antimicrobial properties, underscoring the potential of pyrimidine derivatives in developing new antimicrobial agents (Jadvani & Naliapara, 2021).

Antitumor Activities

The antitumor properties of pyrimidine derivatives have also been investigated, with certain compounds displaying promising activity against liver and breast cancer cell lines. This highlights the potential use of such compounds in cancer research and therapy. Microwave-assisted synthesis of pyrazolopyridine derivatives, including pyrimidine compounds, has shown significant antitumor activity, which is a promising avenue for the development of new cancer treatments (El‐Borai et al., 2013).

Supramolecular Chemistry Applications

The strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding make them useful building blocks in supramolecular chemistry. Their high dimerization constant allows for the construction of complex molecular architectures, which can be applied in the development of novel materials and nanotechnology (Beijer et al., 1998).

Synthesis of Heterocyclic Compounds

Pyrimidine derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds find applications in pharmaceuticals, agrochemicals, and dyes. For instance, enaminonitriles have been used to synthesize new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of pyrimidine compounds in organic synthesis (Fadda et al., 2012).

properties

IUPAC Name

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-9-13(18-14(17-11)20(2)3)10-16-15(21)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H2,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFGVDJPNHPIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.